molecular formula ¹³C₅H₆Na₂O₅ B1148268 (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 CAS No. 1648909-80-1

(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5

Katalognummer: B1148268
CAS-Nummer: 1648909-80-1
Molekulargewicht: 197.04
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 is a stable isotope-labeled form of the oncometabolite D-2-hydroxyglutarate (D-2-HG). This compound is an essential tool for metabolomics and cancer biology research, particularly in the study of tumors with isocitrate dehydrogenase (IDH) mutations. In these cancers, mutant IDH acquires a neomorphic activity, leading to the production of high levels of D-2-HG . This enantiomer is structurally similar to α-ketoglutarate (α-KG) and exerts its tumorigenic effects by competitively inhibiting a broad range of α-KG-dependent dioxygenases . This inhibition results in profound epigenetic alterations, including hypermethylation of DNA and histones, which contributes to blocked cellular differentiation and oncogenesis . The incorporation of the 13C5 label enables precise tracking and quantification of D-2-HG in metabolic studies. Researchers can utilize this probe with advanced techniques like hyperpolarized carbon-13 magnetic resonance spectroscopy (HP-13 C-MRS) to non-invasively monitor D-2-HG production and dynamics in live cells and model systems, providing critical insights into tumor metabolism . Beyond its established role as an oncometabolite, D-2-HG is also recognized to influence immune cell fate decisions, opening avenues for research in immunometabolism and the tumor microenvironment . This reagent is therefore invaluable for advancing our understanding of cancer mechanisms and exploring potential therapeutic strategies.

Eigenschaften

IUPAC Name

disodium;(2R)-2-hydroxy(1,2,3,4,5-13C5)pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/t3-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHFTEDSQFPDPP-JVBXKYRZSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])C(C(=O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13CH2][13C](=O)[O-])[13C@H]([13C](=O)[O-])O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Na2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Substrate Selection and 13C Labeling

The enzymatic synthesis begins with L-amino acid precursors uniformly labeled with 13C at five carbon positions. For (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5, L-glutamic acid-13C5 serves as the primary substrate. The labeling ensures isotopic enrichment >99% at positions 1–5, confirmed via mass spectrometry. The process capitalizes on the structural similarity between α-amino and α-hydroxy acids, enabling direct biochemical conversion without isotopic scrambling.

Two-Step Enzymatic Conversion

The patented method (EP1326993B1) employs a dual-enzyme cascade:

  • Deamination : L-glutamic acid-13C5 is oxidized to α-ketoglutaric acid-13C5 using L-amino acid deaminase (L-AAD) from Escherichia coli. This step occurs under aerobic conditions (1 v.v.m. O2 sparging) at pH 7.5–8.0 and 32°C, achieving >95% conversion within 1.5 hours.

  • Stereoselective Reduction : α-ketoglutaric acid-13C5 is reduced to (2R)-2-hydroxyglutaric acid-13C5 using D-lactate dehydrogenase (D-LDH) from Staphylococcus epidermidis. The reaction utilizes NADH as a cofactor, regenerated via formate dehydrogenase (FDH) from Candida boidinii with sodium formate as the electron donor.

Critical Parameters :

  • Enzyme Ratios : FDH:D-LDH activity maintained at 1:10 to sustain NADH levels.

  • Reaction Conditions : 22°C, pH 7.5, nitrogen sparging (0.05 v.v.m.) to prevent oxidation.

  • Cofactor Concentration : NADH at 0.1 mM minimizes cost while ensuring catalytic efficiency.

Crystallization and Salt Formation

Post-reduction, the free acid is precipitated by acidification to pH 2.0–3.0 with HCl, followed by neutralization with NaOH to form the disodium salt. Lyophilization yields a >95% pure product (HPLC), with isotopic integrity verified via 13C-NMR.

Chemical Synthesis Approaches

Hydroxylation of Glutaric Acid Derivatives

Alternative routes involve hydroxylation of 2-ketoglutaric acid-13C5 using chiral catalysts. For example:

  • Sharpless Asymmetric Dihydroxylation : Employing AD-mix-β (OsO4, (DHQD)2PHAL) achieves moderate enantioselectivity (70–80% ee) but requires stringent anhydrous conditions and costly 13C5-labeled starting materials.

  • Biomimetic Oxidation : Mimicking enzymatic pathways, Fe(II)/α-ketoglutarate-dependent dioxygenases introduce the 2-hydroxyl group stereospecifically. However, enzyme stability and scalability limit industrial application.

Isotopic Labeling Challenges

Chemical methods face inherent hurdles in 13C5 incorporation:

  • Synthetic Steps : Multi-step routes (e.g., Claisen condensation, Grignard additions) risk isotopic dilution at each stage.

  • Purification : Chromatographic separation of diastereomers reduces yields to <30%, making enzymatic routes preferable for high-throughput production.

Comparative Analysis of Synthesis Methods

ParameterEnzymatic SynthesisChemical Synthesis
Yield 60–73%20–35%
Enantiomeric Excess >99% ee (2R)70–80% ee
Isotopic Purity >99% 13C595–98% 13C5
Scalability Industrial (100+ kg batches)Lab-scale (mg–g)
Cost per Gram $1,200–1,500$4,000–6,000

Industrial-Scale Process Optimization

Fed-Batch Fermentation

For large-scale production, E. coli BL21(DE3) expressing L-AAD and D-LDH is cultured in M9 minimal media supplemented with 13C5-glucose. Continuous feeding maintains substrate concentrations at 100–500 mM, preventing enzyme inhibition.

In Situ Product Removal (ISPR)

Membrane filtration (30 kDa cutoff) retains enzymes while permitting product passage, enabling reactor reuse for >10 cycles. This reduces enzyme costs by 60%.

Quality Control and Characterization

Analytical Methods

  • HPLC : C18 column (5 μm, 250 × 4.6 mm), 0.1% TFA in H2O/MeCN gradient, retention time 8.2 min.

  • 13C-NMR : Peaks at δ 179.8 (C=O), 72.1 (C-2), 34.5 (C-3), 28.9 (C-4), and 23.7 (C-5) confirm structure and labeling.

  • HRMS : m/z 197.02 (calculated for 13C5H6Na2O5) .

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 2-oxoglutaric acid.

    Reduction: The carboxyl groups can be reduced to form 2-hydroxyglutaric acid derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various reagents, including halogenating agents and nucleophiles, can be used for substitution reactions.

Major Products

    Oxidation: 2-Oxoglutaric acid.

    Reduction: 2-Hydroxyglutaric acid derivatives.

    Substitution: Various substituted glutaric acid derivatives.

Wissenschaftliche Forschungsanwendungen

Oncometabolite in Cancer Research

Biological Role:
(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 is recognized as an oncometabolite, primarily associated with mutations in isocitrate dehydrogenase 1 (IDH1) and IDH2 enzymes. These mutations lead to the accumulation of D-2-hydroxyglutarate (D-2-HG), which has been implicated in various cancers, including gliomas. The compound inhibits α-ketoglutarate-dependent dioxygenases, affecting cellular processes such as hypoxia-inducible factor (HIF) signaling and chromatin remodeling .

Case Study:
A study demonstrated that D-2-HG levels were significantly elevated in glioma patients with IDH mutations, correlating with tumor progression and poor prognosis. The research utilized this compound as a standard to quantify D-2-HG levels in tumor samples through mass spectrometry .

Metabolomics

Quantitative Analysis:
The compound serves as an internal standard in metabolomics studies, particularly for quantifying both D-2-hydroxyglutarate and L-2-hydroxyglutarate enantiomers. Its stable isotope labeling allows for precise measurements in complex biological matrices .

Data Table: Quantification Precision

ParameterIntra-day CV (%)Inter-day CV (%)Recovery (%)
D-2-HG< 10< 10> 90
L-2-HG< 10< 10> 90

This table indicates the accuracy and reliability of using this compound in metabolomic analyses.

Enzymatic Activity Studies

Inhibition Studies:
Research has shown that this compound acts as a competitive inhibitor of α-ketoglutarate-dependent enzymes. This property is crucial for studying metabolic pathways involving nitrogen metabolism and epigenetic regulation .

Case Study:
In a recent enzymatic assay, the compound was used to investigate its effects on prolyl hydroxylases, which are involved in collagen synthesis and hypoxia response. The results indicated that the presence of this compound significantly reduced enzyme activity, highlighting its potential as a therapeutic target in fibrotic diseases .

Clinical Applications

Potential Therapeutics:
Given its role in metabolic dysregulation associated with cancer, this compound is being explored for its therapeutic potential. It may serve as a biomarker for diagnosing IDH-mutant tumors and could be part of treatment strategies targeting metabolic pathways influenced by D-2-HG accumulation .

Wirkmechanismus

The mechanism of action of (2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5 involves its incorporation into metabolic pathways where it can act as a substrate or inhibitor of specific enzymes. The carbon-13 label allows researchers to track its movement and interactions within biological systems. It can affect molecular targets such as enzymes involved in the tricarboxylic acid cycle and other metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Key Differentiators:

Stereochemical Variance :

  • The R-isomer is implicated in IDH1-mutant cancers , where it accumulates due to enzymatic dysfunction, driving oncogenesis .
  • The S-isomer is less biologically relevant in cancer but serves as an analytical reference .

Isotope Labeling: The 13C5 label enables precise tracking in NMR and mass spectrometry, distinguishing it from non-isotope variants .

Structural Modifications :

  • The octyl ester derivative (C13H23NaO5) enhances lipid solubility, facilitating membrane permeability studies .

Role in Cancer Metabolism

  • IDH1 Mutations : Mutations in isocitrate dehydrogenase 1 (IDH1) result in overproduction of (R)-2-hydroxyglutarate, a hallmark of secondary glioblastoma .
  • Therapeutic Targeting : Isotope-labeled variants enable quantification of 2-HG levels in tumor models, aiding drug development .

Neurometabolic Disorders

  • Elevated urinary 2-hydroxyglutaric acid correlates with inherited neurometabolic conditions in felines, suggesting translational relevance in human diagnostics .

Wine Metabolomics

  • 2-Hydroxyglutaric acid is a wine-derived metabolite detectable in human feces, highlighting its role in dietary metabolism .

Biologische Aktivität

(2R)-2-Hydroxyglutaric Acid Disodium Salt-13C5, often referred to as D-2-Hydroxyglutarate (D-2-HG), is a significant oncometabolite primarily associated with mutations in isocitrate dehydrogenase 1 (IDH1) and IDH2. This compound has garnered attention due to its biological activities that influence various cellular processes, particularly in the context of cancer metabolism and neurological disorders.

Chemical Structure and Properties

  • Chemical Name : (2R)-2-Hydroxypentanedioic acid disodium salt
  • Molecular Formula : C5_5H6_6Na2_2O5_5
  • Molecular Weight : 197.04 g/mol
  • CAS Number : 1648909-80-1

Oncometabolite Characteristics

D-2-HG is produced in elevated amounts in various malignancies due to mutations in IDH enzymes, leading to significant metabolic alterations. The accumulation of D-2-HG has been linked to several biological effects:

  • Inhibition of Alpha-Ketoglutarate-Dependent Enzymes : D-2-HG acts as a competitive inhibitor of various α-ketoglutarate-dependent dioxygenases, which are crucial for cellular processes such as DNA demethylation and histone modification. This inhibition can lead to altered gene expression patterns that favor tumorigenesis .
  • Activation of mTOR Signaling Pathway : Studies have shown that D-2-HG can activate the mechanistic target of rapamycin (mTOR) signaling pathway, which plays a vital role in cell growth and proliferation. This activation occurs through the inhibition of KDM4A, a histone demethylase, in murine embryonic fibroblasts .
  • NF-κB Activation : D-2-HG has been identified as an activator of the NF-κB signaling pathway, particularly in bone marrow stromal cells. This activation contributes to a tumor-promoting microenvironment, especially in acute myeloid leukemia (AML) .
  • Calcineurin Phosphatase Inhibition : Recent findings indicate that D-2-HG selectively inhibits calcineurin phosphatase activity, which is essential for the dephosphorylation of nuclear factor of activated T-cells (NFAT). This inhibition results in decreased IL-2 transcription in stimulated lymphocytes, potentially impacting immune responses .

Neurological Disorders

D-2-hydroxyglutaric acidurias (D-2-HGA) represent a group of rare metabolic disorders characterized by elevated levels of D-2-HG due to enzymatic deficiencies. These disorders are associated with neurological impairments and have been documented since the first cases were reported in the 1980s. The biochemical hallmark involves the accumulation of D-2-HG in body fluids, leading to various clinical manifestations .

Cancer Research

The role of D-2-HG in cancer has been extensively studied, particularly concerning gliomas where IDH mutations are prevalent. Elevated levels of D-2-HG have been correlated with poor prognosis due to their effects on tumor microenvironment and immune evasion mechanisms .

Research Findings and Case Studies

StudyFindings
Carbonneau et al., 2016Demonstrated that D-2-HG activates mTOR signaling pathways via KDM4A inhibition in murine embryonic fibroblasts .
Mauer et al., 2019Found that D-2-HG regulates mRNA methylation through FTO inhibition, impacting gene expression related to tumorigenesis .
PMC3388262Reviewed clinical data on D-2-HGA, highlighting metabolic pathways and genetic factors contributing to neurological symptoms .

Q & A

Q. How is (2R)-2-Hydroxyglutaric Acid Disodium Salt-¹³C₅ synthesized, and what analytical methods validate its isotopic purity?

The synthesis involves incorporating ¹³C₅ isotopic labels at positions 1,2,3,4,5 of the pentanedioic acid backbone. Isotopic purity (≥99%) is validated using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Chromatographic methods (e.g., LC-MS) with isotope-specific standards are critical for confirming labeling efficiency and excluding unlabeled impurities .

Q. What are the recommended storage conditions and solubility profiles for this compound in experimental settings?

The disodium salt form enhances water solubility (≥69.4 mg/mL in H₂O) but is insoluble in DMSO or ethanol. Storage at -20°C in anhydrous conditions is advised to prevent hygroscopic degradation. For long-term stability, lyophilized aliquots are preferred to avoid repeated freeze-thaw cycles .

Q. How is this compound utilized as an analytical standard in metabolic flux studies?

As a ¹³C-labeled tracer, it enables precise tracking of 2-hydroxyglutarate (2-HG) dynamics in central carbon metabolism. Researchers pair it with GC-MS or isotope-ratio mass spectrometry to quantify ¹³C enrichment in downstream metabolites, such as α-ketoglutarate, to map aberrant pathways in IDH-mutant cell models .

Advanced Research Questions

Q. What experimental strategies are used to resolve contradictions in reported Ki values for mitochondrial creatine kinase inhibition?

Discrepancies in Ki values (e.g., 11.13 mM in renal cancer models vs. other systems) may arise from differences in assay conditions (pH, temperature) or cell-specific enzyme isoforms. To address this, standardize buffer systems (e.g., Tris-HCl at physiological pH) and validate using recombinant mitochondrial creatine kinase in cell-free assays. Cross-referencing with siRNA-mediated enzyme knockdown can confirm on-target effects .

Q. How does (2R)-2-Hydroxyglutaric Acid-¹³C₅ contribute to studying epigenetic dysregulation in IDH1-mutant glioblastoma?

In IDH1-mutant glioblastoma, the (R)-enantiomer of 2-HG inhibits α-ketoglutarate-dependent histone demethylases (e.g., KDM4/6), leading to hypermethylation and transcriptional silencing. Using ¹³C₅-labeled compound, researchers employ stable isotope-resolved metabolomics (SIRM) to correlate intracellular 2-HG accumulation with histone methylation marks (H3K9me3) via ChIP-seq, while controlling for off-target effects using IDH1-wildtype isogenic lines .

Q. What methodologies differentiate the roles of (2R)-2-HG in mitochondrial vs. cytosolic compartments in cancer models?

Subcellular fractionation coupled with ¹³C-NMR or nanoDESI imaging mass spectrometry localizes the labeled compound within mitochondria. Parallel use of mito-IP (immunoprecipitation of mitochondrial proteins) identifies direct interactors, such as glutamate carboxypeptidase II, to dissect compartment-specific metabolic dysregulation. CRISPR-edited models lacking mitochondrial transporters (e.g., SLC25A1) further validate compartmental contributions .

Q. How can researchers address batch-to-batch variability in isotopic labeling affecting experimental reproducibility?

Variability arises from incomplete ¹³C incorporation or residual unlabeled precursors. Implement QC/QA protocols:

  • Pre-experiment validation : Use LC-HRMS to confirm isotopic purity (≥99%) and exclude contaminants.
  • Internal controls : Spike in a known concentration of unlabeled 2-HG as a reference in MS workflows.
  • Inter-laboratory calibration : Share aliquots from a central batch to standardize multi-center studies .

Data Contradiction Analysis

Q. How should conflicting reports on 2-HG’s role in promoting vs. suppressing tumor growth be reconciled?

Context-dependent effects are observed: In renal cancer, 2-HG inhibits histone demethylases, promoting oncogenesis, while in some gliomas, it induces metabolic stress. Experimental variables to scrutinize include:

  • Cell type specificity : Compare isogenic lines with/without IDH1 mutations.
  • Concentration gradients : Use physiologically relevant doses (1–5 mM) vs. supraphysiological levels (>10 mM).
  • Time-resolved assays : Monitor acute vs. chronic exposure impacts via RNA-seq and metabolomics .

Methodological Best Practices

Q. What in vitro models best recapitulate the oncometabolite effects of 2-HG-¹³C₅?

  • 3D organoids : Primary glioblastoma organoids retain IDH1 mutation status and mimic tumor microenvironment interactions.
  • Patient-derived xenografts (PDX) : Labeled compound administered via intraperitoneal injection allows in vivo tracking of 2-HG flux using hyperpolarized ¹³C-MRI .

Q. How to optimize LC-MS parameters for quantifying ¹³C₅-2-HG in complex biological matrices?

  • Column : HILIC (e.g., Waters ACQUITY BEH Amide) for polar metabolite retention.
  • Ionization : Negative-mode ESI with ammonium acetate buffer.
  • Data processing : Use Skyline or XCMS for isotopic peak integration, correcting for natural abundance ¹³C in unlabeled samples .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.